3-(3-Pyridylmethylene)-2,4-pentanedione
Description
3-(3-Pyridylmethylene)-2,4-pentanedione is a β-diketone derivative featuring a pyridyl-substituted methylene group at the 3-position of the pentanedione backbone. This compound is part of a broader class of arylidene-β-diketones, which are synthesized via aldol-like condensations between β-diketones (e.g., 2,4-pentanedione) and aromatic aldehydes.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C11H11NO2/c1-8(13)11(9(2)14)6-10-4-3-5-12-7-10/h3-7H,1-2H3 |
InChI Key |
YFOGYKVNOKKNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-(3-Pyridylmethylene)-2,4-pentanedione, their substituents, and synthesis methods:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in furyl derivatives ) enhance electrophilicity at the methylene carbon, facilitating nucleophilic additions.
- Solubility : Hydroxy- and methoxy-substituted derivatives exhibit improved solubility in polar solvents due to hydrogen bonding .
- Biological Activity : Pyridyl and aryl groups may enhance metal-chelating properties, relevant to catalysis or medicinal chemistry.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Pyridyl derivatives are expected to exhibit distinct ¹H NMR shifts due to nitrogen-induced deshielding (e.g., pyridyl protons typically resonate at δ 7.5–8.5).
- The absence of a hydroxy group in this compound may reduce polarity compared to hydroxyphenyl analogues.
Reactivity in Michael Additions
- 3-(4-Hydroxybenzylidene)-2,4-pentanedione undergoes Michael addition with 4-hydroxycoumarin to form heterocyclic compounds under reflux with piperidine .
- Pyridyl Analogue : The electron-deficient pyridyl group may accelerate similar reactions due to enhanced electrophilicity at the α,β-unsaturated carbonyl system.
Toxicity Considerations
- 3-Benzylidene-2,4-pentanedione exhibits moderate toxicity (LD₅₀ = 56 mg/kg in mice, intravenous) .
- Pyridyl derivatives may exhibit altered toxicity profiles due to metabolic interactions with nitrogen heterocycles.
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